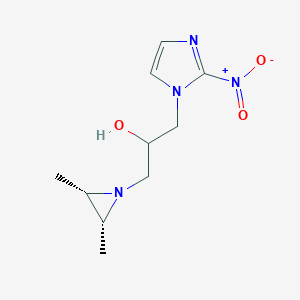

2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate, also known as FPP, is a vital intermediate in the biosynthesis of isoprenoids. Isoprenoids are a diverse group of compounds that are essential for various biological processes, including hormone synthesis, electron transport, and membrane structure. FPP plays a crucial role in the production of isoprenoids, making it a promising target for scientific research.

Mecanismo De Acción

2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate acts as a substrate for various enzymes that catalyze the production of isoprenoids. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is converted to geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate) by 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate synthase. GGPP and 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate are then used as substrates for the production of various isoprenoids, including cholesterol, ubiquinone, and dolichol. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is also involved in the post-translational modification of proteins through the addition of lipid moieties, such as prenylation.

Efectos Bioquímicos Y Fisiológicos

2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate has various biochemical and physiological effects, including the production of isoprenoids, post-translational modification of proteins, and regulation of gene expression. Isoprenoids play a crucial role in various biological processes, including hormone synthesis, electron transport, and membrane structure. The post-translational modification of proteins through prenylation is essential for the localization and function of proteins, including oncogenic proteins. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate also regulates gene expression by acting as a signaling molecule.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate has several advantages and limitations for lab experiments. One advantage is its essential role in isoprenoid biosynthesis, making it a promising target for scientific research. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is also relatively stable and easy to synthesize, making it readily available for experiments. However, 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is highly reactive and can undergo hydrolysis or oxidation, making it challenging to work with in some experiments.

Direcciones Futuras

There are several future directions for the study of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate. One direction is the development of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate analogs that can be used as inhibitors or activators of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate synthase. These analogs could be used to study the role of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate in isoprenoid biosynthesis and its potential as a therapeutic target. Another direction is the study of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate in the context of diseases such as cancer and malaria. Understanding the role of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate in these diseases could lead to the development of new therapies. Finally, the study of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate in other biological processes, such as signal transduction and gene regulation, could provide new insights into the role of isoprenoids in these processes.

Métodos De Síntesis

2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate can be synthesized by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) in the presence of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate synthase enzyme. The reaction requires magnesium ions as a cofactor and occurs in the cytosol of cells. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate can also be synthesized through the mevalonate pathway, which is a metabolic pathway that produces IPP and DMAPP from acetyl-CoA.

Aplicaciones Científicas De Investigación

2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate has been extensively studied for its role in isoprenoid biosynthesis. Isoprenoids are involved in various biological processes, including photosynthesis, respiration, and signal transduction. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate has also been studied for its potential as a therapeutic target in diseases such as cancer and malaria. In cancer, 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is involved in the post-translational modification of oncogenic proteins, making it a promising target for cancer therapy. In malaria, 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is essential for the survival of the parasite, making it a potential target for antimalarial drugs.

Propiedades

Número CAS |

106671-84-5 |

|---|---|

Nombre del producto |

2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate |

Fórmula molecular |

C10H19FO7P2 |

Peso molecular |

332.2 g/mol |

Nombre IUPAC |

(2-fluoro-3,7-dimethylocta-1,6-dien-3-yl) phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H19FO7P2/c1-8(2)6-5-7-10(4,9(3)11)17-20(15,16)18-19(12,13)14/h6H,3,5,7H2,1-2,4H3,(H,15,16)(H2,12,13,14) |

Clave InChI |

UEWCETXFDYIXPA-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(C)(C(=C)F)OP(=O)(O)OP(=O)(O)O)C |

SMILES canónico |

CC(=CCCC(C)(C(=C)F)OP(=O)(O)OP(=O)(O)O)C |

Sinónimos |

2-FLPP 2-fluorolinalyl pyrophosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)

![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B21338.png)